

"toxicological data on octamethyltrisiloxane"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Octamethyltrisiloxane**

Cat. No.: **B120667**

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile of **Octamethyltrisiloxane**

Prepared by: Gemini, Senior Application Scientist

Introduction and Scope

Octamethyltrisiloxane (CAS No. 107-51-7), also known as MDM or L3, is a linear, volatile methyl siloxane (VMS). As a member of the organosilicon compound family, it features an alternating silicon-oxygen backbone. Its primary applications are as a chemical intermediate in the synthesis of polydimethylsiloxane (PDMS) polymers and as a formulation component in a wide array of industrial, medical, and consumer products.^{[1][2]} These include personal care products like hair conditioners and foundations, cleaning agents, lubricants, and solvents.^{[1][3]} Given its presence in both occupational and consumer settings, a thorough understanding of its toxicological profile is imperative for researchers, drug development professionals, and regulatory scientists.

This guide provides a comprehensive analysis of the available toxicological data for **octamethyltrisiloxane**. It synthesizes findings from key studies, explains the rationale behind experimental designs, and provides context by drawing comparisons with structurally related and more extensively studied siloxanes, such as octamethylcyclotetrasiloxane (D4). The objective is to deliver an authoritative and practical resource for assessing the human health and environmental risks associated with this compound.

Executive Summary of Toxicological Profile

Octamethyltrisiloxane generally exhibits a low order of toxicity across acute exposure routes. The primary concerns arise from repeated exposure, where the liver and kidneys have been identified as target organs in animal studies, and from its environmental fate, where it is recognized for its persistent and bioaccumulative properties.

Toxicological Endpoint	Summary of Findings for Octamethyltrisiloxane
Acute Oral Toxicity	Low toxicity; LD50 > 2000 mg/kg bw (Rat). [1] [4]
Acute Dermal Toxicity	Low toxicity; LD50 > 2000 mg/kg bw (Rat). [1] [4]
Acute Inhalation Toxicity	Low toxicity; LC50 > 22.6 mg/L for 4 hours (Rat). [1]
Skin Irritation	Not considered a skin irritant in animal or human studies. [1]
Eye Irritation	May cause slight, transient irritation.
Genotoxicity	Predominantly negative results in in vitro assays; no DNA binding alerts from QSAR models. [1]
Carcinogenicity	No direct data available. The structural analogue D4 shows evidence of uterine adenomas in rats at high concentrations via a proposed non-genotoxic, species-specific mechanism. [5]
Reproductive Toxicity	No treatment-related adverse effects on reproductive parameters observed in guideline studies. [1]
Developmental Toxicity	No treatment-related adverse effects on developmental parameters observed in guideline studies. [1]
Target Organ Toxicity	Liver and kidneys are identified as target organs following repeated oral and inhalation exposure in rats, with effects including increased organ weight and hepatocellular hypertrophy. [1]
Regulatory Status	Added to the ECHA Candidate List of Substances of Very High Concern (SVHC) due to its "very persistent and very bioaccumulative" (vPvB) properties. [6]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Direct, comprehensive ADME studies on **octamethyltrisiloxane** are not widely available in the public domain. However, its toxicokinetic profile can be inferred from its physicochemical properties (volatility, low molecular weight) and data on analogous siloxanes like D4.

- Absorption: Due to its high volatility, dermal absorption is expected to be low.^[7] Inhalation is a more significant route of exposure. Studies on D4 show inhalation absorption to be around 5-17% in animals and humans.^{[8][9]} Oral absorption can occur, but rapid clearance is expected.
- Distribution: Following absorption, siloxanes tend to distribute to fatty tissues.^[8]
- Metabolism: The primary metabolic pathways for siloxanes involve hydrolysis of the Si-O-Si bonds and demethylation.^[8]
- Excretion: The majority of absorbed siloxanes are rapidly cleared from the body, indicating that bioaccumulation in mammals is unlikely.^[7]

Acute and Localized Toxicity

The acute toxicity of **octamethyltrisiloxane** is consistently low across all relevant exposure routes.

Acute Systemic Toxicity

Studies conducted according to OECD guidelines demonstrate a low hazard potential from single, high-dose exposures.

- Oral: The median lethal dose (LD50) in female Sprague-Dawley (SD) rats was found to be greater than 2000 mg/kg body weight. No mortalities or significant treatment-related effects were reported in these studies.^{[1][4]}
- Dermal: Similarly, the dermal LD50 in male and female SD rats is greater than 2000 mg/kg bw, with no mortalities or significant adverse effects observed.^[1]

- Inhalation: In a whole-body vapor inhalation study in SD rats, the 4-hour median lethal concentration (LC50) was determined to be greater than 22,600 mg/m³ (>22.6 mg/L), the highest attainable concentration. No mortality or significant clinical signs were noted.[1]

Skin and Eye Irritation

Octamethyltrisiloxane is not classified as a skin or eye irritant.

- Skin Irritation: Based on available information, the substance is not considered a skin irritant. [1] This is corroborated by a human patch test involving 103 subjects where undiluted **octamethyltrisiloxane** produced no dermal responses after repeated applications.[1]
- Eye Irritation: Direct contact may cause transient, slight discomfort or redness, but it is not classified as a formal eye irritant.[10][11]

Repeated-Dose Systemic Toxicity

While acute toxicity is low, repeated exposure to **octamethyltrisiloxane** has been shown to induce effects in target organs, primarily the liver and kidneys, in animal models.

A 28-day oral gavage study in SD rats (OECD TG 407) revealed:

- Increased liver weight in both sexes at doses of 250 mg/kg bw/day and higher.[1]
- Microscopic findings included hepatocellular hypertrophy, protoporphyrin accumulation, and bile duct proliferation in males at the two highest doses and in females at the highest dose. [1]
- These liver effects showed evidence of regression after a 14-day recovery period.[1]
- Based on liver and kidney effects, the No-Observed-Adverse-Effect Levels (NOAELs) were established at 25 mg/kg bw/day for males and 250 mg/kg bw/day for females.[1]

In a combined repeated-dose/reproductive/developmental inhalation study (OECD TG 422), SD rats were exposed to concentrations of 0, 7.74, 15.5, or 31.0 mg/L (0, 800, 1600, and 3200 ppm).

- Liver effects were observed at all doses in males.[1]

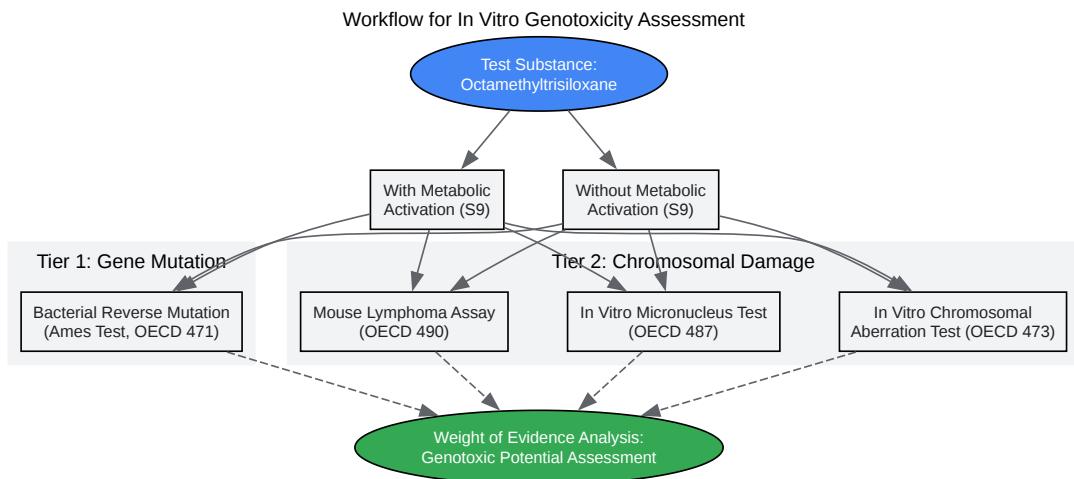
- Increased serum cholesterol and kidney effects were seen in males at all doses, preventing the establishment of a NOAEC for males.[1]
- For females, the NOAEC for systemic toxicity was 7.74 mg/L (800 ppm), based on increased serum cholesterol at higher concentrations.[1]

Genotoxicity and Mutagenicity

The weight of evidence suggests that **octamethyltrisiloxane** is not genotoxic.

- In Vitro Studies: A battery of in vitro assays for **octamethyltrisiloxane** has produced mostly negative results.[1] For the related compound D4, extensive testing in multiple assays, including the Ames test, chromosomal aberration tests in Chinese hamster ovary (CHO) cells, and sister chromatid exchange assays, has shown no evidence of mutagenic or genotoxic potential.[12]
- In Vivo Studies: While no in vivo genotoxicity studies were available for **octamethyltrisiloxane** specifically, an in vivo screen for chromosome aberrations in rats exposed to D4 via inhalation was negative.[12] Furthermore, Quantitative Structure-Activity Relationship (QSAR) models did not identify any structural alerts for DNA binding, supporting the conclusion of a low genotoxic potential.[1]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)


The Ames test is a cornerstone of genotoxicity testing, designed to detect chemically-induced gene mutations. The choice to use this assay is based on its high throughput, cost-effectiveness, and its ability to detect a wide range of mutagens that cause DNA damage via different mechanisms.

Methodology:

- Strain Selection: Utilize multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) with different known mutations to detect various types of mutagens (frameshift vs. base-pair substitution).

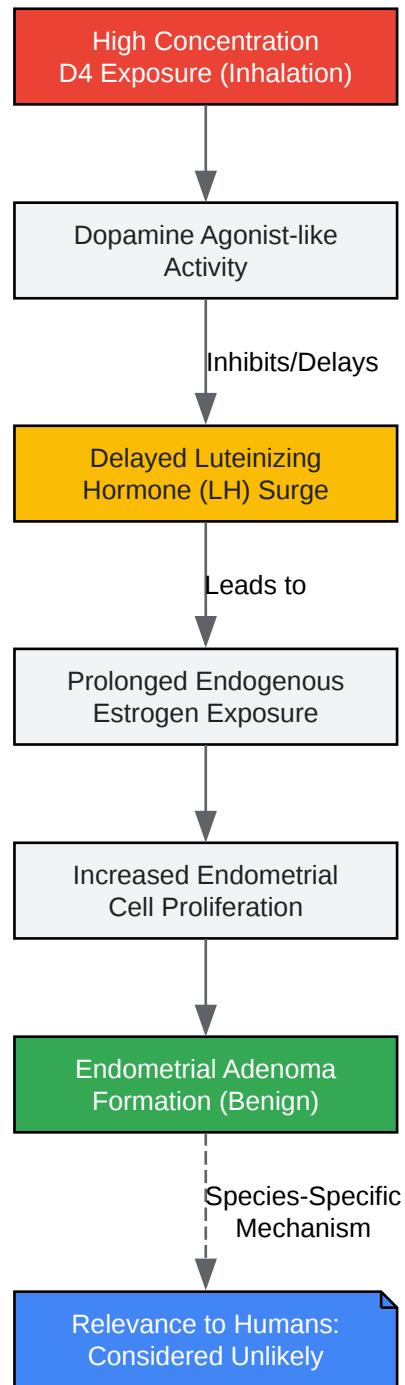
- Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This step is critical as many compounds only become genotoxic after metabolic processing.
- Exposure: In the plate incorporation method, add the test substance at various concentrations, the bacterial culture, and (if required) the S9 mix to a molten top agar. Pour this mixture onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies (his⁺ for *Salmonella*, trp⁺ for *E. coli*) on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible, statistically significant positive response for at least one concentration.
- Controls: Run concurrent negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) to ensure the validity of the experiment.

Diagram: General Workflow for In Vitro Genotoxicity Assessment

[Click to download full resolution via product page](#)

Caption: Standard tiered approach for evaluating the genotoxic potential of a chemical in vitro.

Carcinogenicity Assessment


No long-term carcinogenicity studies have been conducted on **octamethyltrisiloxane** itself.^[1] Therefore, an assessment relies on data from the structurally analogous compound, octamethylcyclotetrasiloxane (D4).

A 24-month whole-body inhalation study on D4 in Fischer 344 rats revealed a treatment-related increase in the incidence of uterine endometrial adenomas in female rats at the highest exposure concentration (700 ppm).^{[5][13]} Importantly, no such neoplastic findings were observed in other tissues like the liver or kidneys, despite evidence of non-neoplastic changes.
^[5]

The prevailing scientific consensus is that these benign uterine tumors arise from a non-genotoxic mode of action that is specific to the rat.^[7] Mechanistic studies suggest that D4 has very weak estrogenic activity and may act as a dopamine agonist. In rats, this can lead to a delay in the luteinizing hormone (LH) surge, which in turn prolongs the uterine endometrium's exposure to endogenous estrogen. Chronic estrogenic stimulation is a known promoter of endometrial proliferation and tumor formation in rats. This mode of action is considered unlikely to be relevant to humans due to significant differences in the hormonal regulation of the reproductive cycle.^[7]

Diagram: Proposed Mode of Action for D4-Induced Uterine Tumors in Rats

Proposed Non-Genotoxic MoA for D4 in Rat Uterus

[Click to download full resolution via product page](#)

Caption: Hypothesized pathway for D4-induced benign uterine tumors in rats.

Reproductive and Developmental Toxicity

Available data indicate that **octamethyltrisiloxane** is not a reproductive or developmental toxicant.

In a combined repeated dose/reproductive and developmental toxicity screening test (OECD TG 422) via inhalation, SD rats were exposed for 6 hours/day, 7 days/week.[\[1\]](#)

- No treatment-related adverse effects on any reproductive parameters (e.g., mating, fertility) or developmental endpoints (e.g., litter size, pup viability, birth defects) were reported up to the highest dose tested, 31.0 mg/L (3200 ppm).[\[1\]](#)
- The reproductive, maternal, and developmental No-Observed-Adverse-Effect Concentration (NOAEC) was therefore established at 31.0 mg/L (3200 ppm).[\[1\]](#)

This contrasts with findings for D4, which has been shown to impair fertility in female rats at high concentrations (500 and 700 ppm), manifesting as reduced mating and fertility indices and smaller litter sizes.[\[14\]](#) These effects are mechanistically linked to the same LH surge delay discussed in the carcinogenicity section and are also considered to be of low relevance to human health.[\[7\]](#)[\[14\]](#) No specific developmental toxicity has been observed for D4.[\[8\]](#)

Experimental Protocol: Combined Repeated Dose/Reproductive/Developmental Screening (OECD TG 422)

This study design is chosen for its efficiency, allowing for the assessment of systemic toxicity, reproductive performance, and developmental effects within a single study, making it ideal for screening-level assessments.

Methodology:

- Animal Selection: Use young, healthy Sprague-Dawley rats (e.g., 10/sex/dose group).
- Dosing and Exposure: Expose animals to the test substance (e.g., **octamethyltrisiloxane** vapor via whole-body inhalation) for 6 hours/day, 7 days/week.

- Treatment Period: Males are treated for 2 weeks prior to mating, during mating (up to 2 weeks), and for 2 weeks post-mating (total of 4-5 weeks). Females are treated for 2 weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
- Mating: House one male with one female per cage until evidence of mating is observed.
- Observations (Parental): Monitor clinical signs, body weight, food consumption, and estrous cycles. At termination, conduct gross necropsy, record organ weights (especially reproductive organs), and perform histopathology.
- Observations (Offspring): Record litter size, number of live/dead pups, pup sex, and pup weights at birth and throughout early lactation. Conduct external examinations of all pups for abnormalities.
- Data Analysis: Analyze data for statistically significant differences between treated and control groups for all parental and offspring endpoints to determine NOAECs for systemic, reproductive, and developmental toxicity.

Environmental Fate and Regulatory Standing

A significant aspect of the toxicological profile of **octamethyltrisiloxane** relates to its environmental impact.

- Persistence and Bioaccumulation: The European Chemicals Agency (ECHA) has identified **octamethyltrisiloxane** as meeting the criteria for a "very persistent and very bioaccumulative" (vPvB) substance.^[6] This means it resists degradation in the environment and can accumulate in organisms.
- Regulatory Status: Due to its vPvB properties, **octamethyltrisiloxane** was added to the ECHA's Candidate List of Substances of Very High Concern (SVHC) for authorization under the REACH regulation.^[6] This requires suppliers of products containing the substance in a concentration above 0.1% to provide safety information to consumers and notify ECHA.^[6]
- Exposure Limits: Currently, no specific occupational exposure standards have been established for **octamethyltrisiloxane** by major regulatory bodies.^[1]

Conclusion

The toxicological profile of **octamethyltrisiloxane** is characterized by low acute toxicity via oral, dermal, and inhalation routes. It is not a skin irritant or a genotoxic agent. The primary health concerns identified in animal studies relate to non-neoplastic effects in the liver and kidneys following repeated exposure. Guideline studies have not identified any adverse effects on reproduction or development. While carcinogenicity data for the structural analogue D4 shows an increase in benign uterine tumors in rats, this is understood to occur via a non-genotoxic, species-specific mechanism of low relevance to human health. The most significant concern from a regulatory perspective is its classification as a vPvB substance, highlighting its environmental persistence and potential for bioaccumulation. This comprehensive profile enables a science-based approach to risk assessment and management for professionals working with this compound.

References

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Trisiloxane, octamethyl-: Human health tier II assessment. Australian Government Department of Health. Link: <https://www.industrialchemicals.gov.au/chemical-information/search-assessments?assessmentid=3452>
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Cyclotetrasiloxane, octamethyl-: Human health tier II assessment. Australian Government Department of Health. Link: <https://www.industrialchemicals.gov.au/chemical-information/search-assessments?assessmentid=1255>
- Santa Cruz Biotechnology, Inc. (2009). **Octamethyltrisiloxane** Material Safety Data Sheet.
- Jean, P. A., & McCracken, K. A. (2017). Chronic toxicity and oncogenicity of octamethylcyclotetrasiloxane (D4) in the Fischer 344 rat. *Regulatory Toxicology and Pharmacology*, 90, 100-109. Link: <https://pubmed.ncbi.nlm.nih.gov/28844810/>
- Environment Agency (UK). (2009). Environmental Risk Assessment Report: Octamethylcyclotetrasiloxane. Link: <https://www.gov.uk/government/publications/environmental-risk-assessment-report-octamethylcyclotetrasiloxane>
- Plotzke, K. P., et al. (2012). Octamethylcyclotetrasiloxane (D4). *Toxicology and Industrial Health*, 28(8), 756-768. Link: <https://pubmed.ncbi.nlm.nih.gov/22113890/>
- Slesinski, R. S., et al. (2000). Genetic toxicity evaluation of octamethylcyclotetrasiloxane. *Environmental and Molecular Mutagenesis*, 36(1), 66-77. Link: <https://pubmed.ncbi.nlm.nih.gov/10918362/>
- ChemicalBook. (2025). **Octamethyltrisiloxane** - Safety Data Sheet. Link: <https://www.chemicalbook.com/ShowMSDS.aspx?casno=107-51-7>

- Gelest, Inc. (2015). **OCTAMETHYLTRISILOXANE** Safety Data Sheet. Link: <https://www.gelest.com/sds/SIO6703.0.pdf>
- CPAchem Ltd. (2023). Safety data sheet: **Octamethyltrisiloxane**. Link: https://www.cpachem.com/msds/SB25400_msds.pdf
- Environment and Climate Change Canada & Health Canada. (2015). Screening Assessment for the Challenge Trisiloxane, octamethyl- (MDM). Link: <https://www.canada.ca/en/environment-climate-change/services/evaluating-existing-substances/screening-assessment-challenge-trisiloxane-octamethyl.html>
- Hengda New Material Technology Co., Ltd. (2023). **Octamethyltrisiloxane** Safety Data Sheet. Link: <https://www.hengdasilane.com/uploads/2023/08/Octamethyltrisiloxane.pdf>
- CES - Silicones Europe. (2012). CHEMICAL SAFETY REPORT - OCTAMETHYLCYCLOTETRASILOXANE, D4. Link: <https://www.regulations.gov/document/EPA-HQ-OPPT-2018-0443-0020>
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11169, Octamethylcyclotetrasiloxane. Link: <https://pubchem.ncbi.nlm.nih.gov/compound/Octamethylcyclotetrasiloxane>
- Siddiqui, W. H., et al. (2007). A two-generation reproductive toxicity study of octamethylcyclotetrasiloxane (D4) in rats exposed by whole-body vapor inhalation. *Toxicological Sciences*, 96(1), 177-187. Link: <https://pubmed.ncbi.nlm.nih.gov/17158872/>
- Johnson, P. D., et al. (2017). Toxicology of octamethylcyclotetrasiloxane (D4). *Regulatory Toxicology and Pharmacology*, 90, 88-99. Link: <https://pubmed.ncbi.nlm.nih.gov/28844811/>
- Sigma-Aldrich. (2018). Octamethylcyclotetrasiloxane Safety Data Sheet. Link: <https://www.sigmaaldrich.com/US/en/sds/aldrich/235699>
- Personal Care Insights. (2025). ECHA adds cosmetic chemical to substances of concern list. Link: <https://www.personalcareinsights.com/news/echa-adds-cosmetic-chemical-to-substances-of-concern-list.html>
- Stockholm University. (2018). Octamethylcyclotetrasiloxane (D4) - Environmental Fact Sheet. Link: <https://www.su.se/department-of-environmental-science/news/octamethylcyclotetrasiloxane-d4-1.411477>
- U.S. Environmental Protection Agency (EPA). (2020). Draft Scope of the Risk Evaluation for Octamethylcyclotetrasiloxane (D4). Link: <https://www.epa.gov>
- Environment and Climate Change Canada & Health Canada. (2008). Screening Assessment for the Challenge, Octamethylcyclotetrasiloxane (D4). Link: <https://www.canada.ca/en/environment-climate-change/services/evaluating-existing-substances/screening-assessment-challenge-octamethylcyclotetrasiloxane.html>
- Isquith, A., Matheson, D., & Slesinski, R. (1988). Genotoxicity studies on selected organosilicon compounds: in vitro assays. *Food and Chemical Toxicology*, 26(3), 255-261. Link: <https://pubmed.ncbi.nlm.nih.gov/3284798/>

- Huang, R., et al. (2021). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. *Toxicological Sciences*, 184(2), 205-219. Link: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8629532/>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. canada.ca [canada.ca]
- 3. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Chronic toxicity and oncogenicity of octamethylcyclotetrasiloxane (D4) in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ECHA adds cosmetic chemical to substances of concern list [personalcareinsights.com]
- 7. Toxicology of octamethylcyclotetrasiloxane (D4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnServices.industrialchemicals.gov.au [cdnServices.industrialchemicals.gov.au]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. gelest.com [gelest.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Genetic toxicity evaluation of octamethylcyclotetrasiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Octamethylcyclotetrasiloxane (D4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A two-generation reproductive toxicity study of octamethylcyclotetrasiloxane (D4) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["toxicological data on octamethyltrisiloxane"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120667#toxicological-data-on-octamethyltrisiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com